1-Benzhydryl-1H-benzo[d]imidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H16N2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-benzhydrylbenzimidazole |
InChI |
InChI=1S/C20H16N2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-21-18-13-7-8-14-19(18)22/h1-15,20H |
InChI Key |
FQRJDUWTDGIQSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 1 Benzhydryl 1h Benzo D Imidazole Derivatives
Influence of the Benzhydryl Moiety at the N1 Position on Biological Activity
The substituent at the N1 position of the benzimidazole (B57391) ring plays a pivotal role in modulating the biological activity of this class of compounds. The introduction of a bulky benzhydryl group (a diphenylmethyl group) at this position has profound stereoelectronic and steric consequences that significantly influence the molecule's interaction with biological targets.
Stereoelectronic and Steric Effects of the N1-Substituent
The benzhydryl group, being large and non-planar, introduces significant steric bulk. This steric hindrance can dictate the orientation of the molecule within a receptor's binding pocket, potentially enhancing selectivity for a specific target. For instance, in a series of anti-inflammatory benzimidazole derivatives, the presence of a benzyl (B1604629) group at the N1 position was found to enhance the anti-inflammatory action. mdpi.com While not a benzhydryl group, this finding underscores the importance of an aromatic substituent at this position. The increased lipophilicity imparted by the two phenyl rings of the benzhydryl moiety can also influence the pharmacokinetic properties of the compound, such as its ability to cross cell membranes.
Conformational Analysis and its Impact on Receptor Binding
The conformational flexibility of the 1-benzhydryl-1H-benzo[d]imidazole system is a key determinant of its biological activity. The dihedral angles between the benzimidazole core and the two phenyl rings of the benzhydryl group define the molecule's three-dimensional shape. X-ray crystallography and computational methods like Density Functional Theory (DFT) are instrumental in elucidating these conformational details. nih.gov
For example, in a study of 2-(4-methoxynaphthalen-1-yl)-1-[(4-methoxynaphthalen-1-yl)methyl]-1H-benzo[d]imidazole, the dihedral angle between the benzimidazole ring and the N-substituent was found to be significant, indicating a non-planar conformation. nih.gov This twisting is crucial for fitting into the specific topology of a receptor's active site. The relative orientation of the phenyl rings can create a hydrophobic pocket that may be essential for van der Waals interactions with the receptor. The ability of the molecule to adopt a low-energy conformation that is complementary to the binding site is a prerequisite for potent biological activity. Nuclear Overhauser Effect (NOESY) spectroscopy is another powerful technique used to determine the probable conformation of such molecules in solution, providing insights that are often more relevant to their behavior in a biological environment. mdpi.com
Positional and Substituent Effects on the Benzimidazole Core
Beyond the N1-substituent, modifications at other positions of the benzimidazole ring system and the attached moieties are critical for fine-tuning the pharmacological profile.
Modifications at the C2 Position and their Pharmacological Implications
The C2 position of the benzimidazole ring is a common site for substitution and has been shown to be crucial for various biological activities. The introduction of different functional groups at this position can lead to compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netmdpi.com
For instance, the presence of a substituted phenyl ring at the C2 position is a common feature in many biologically active benzimidazoles. mdpi.com In a series of benzimidazole derivatives synthesized as potential anticancer agents, the nature of the substituent on the C2-phenyl ring had a significant impact on their activity. The following table illustrates the effect of C2-substituents on the anticancer activity against a human lung cancer cell line.
| Compound | C2-Substituent | Anticancer Activity (IC₅₀ in µM) |
| A | 2,5-disubstituted furane | Potent |
| B | Phenyl | Moderate |
| C | Pyridinyl | Potent |
| D | Unsubstituted | Low |
This table is a representative example based on findings that different heterocyclic and aromatic moieties at the C2 position influence biological activity. nih.gov
These findings suggest that both the electronic nature and the steric bulk of the C2-substituent are important for pharmacological activity.
Aromatic Substitutions on the Benzhydryl Moiety and Benzimidazole Ring System
For example, in a study of bisbenzimidazole derivatives as DNA minor groove binders, substitutions on the phenyl rings were found to influence DNA binding affinity. nih.gov Electron-donating groups were shown to increase the electron density at the nitrogen atoms, potentially strengthening hydrogen bond formation with the DNA. nih.gov Conversely, electron-withdrawing groups can also enhance activity through different mechanisms. The position of the substituent (ortho, meta, or para) is also critical, as it affects the steric profile and the electronic influence on the rest of the molecule.
The following table summarizes the general effects of aromatic substitutions on the biological activity of benzimidazole derivatives.
| Position of Substitution | Type of Substituent | General Effect on Activity |
| Benzhydryl Phenyl Rings | Electron-donating (e.g., -OCH₃) | Can enhance binding through increased electron density. |
| Benzhydryl Phenyl Rings | Electron-withdrawing (e.g., -CF₃) | Can enhance binding through different electrostatic interactions. nih.gov |
| Benzimidazole Ring (C5/C6) | Electron-withdrawing (e.g., -NO₂) | Often leads to increased activity in certain contexts. nih.gov |
| Benzimidazole Ring (C5/C6) | Electron-donating (e.g., -CH₃) | Can have variable effects depending on the target. mdpi.com |
Role of Linker Chains and Pendant Groups on Biological Profile
The introduction of linker chains and various pendant groups, often attached to the benzimidazole core or the N1-substituent, can significantly impact the biological profile of the resulting derivatives. These linkers can provide optimal spacing and orientation for interaction with multiple binding sites on a biological target.
In the development of PARP-1 inhibitors, a series of 2-phenyl-benzimidazole-4-carboxamide derivatives were synthesized using different saturated nitrogen-containing heterocycles as linkers. nih.gov The study found that the nature and size of the linker group were critical for both enzyme inhibitory activity and antiproliferative effects. For example, a 1,4-diazepane linker was found to be more effective than a piperazine (B1678402) linker in terms of anti-proliferation activity. nih.gov
Furthermore, the terminal groups attached to these linkers also play a crucial role. A terminal 3-methyl-furanyl group was found to exhibit robust PARP-1 inhibitory and anti-proliferation activity. nih.gov These findings highlight the importance of a holistic approach to SAR studies, considering not just the core scaffold but also the appended functionalities.
Rational Design Principles for Optimized Derivatives based on SAR Findings
The rational design of optimized this compound derivatives is guided by a systematic exploration of how structural modifications to the core scaffold influence biological activity. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the key molecular features required for potent interactions with biological targets, such as histamine (B1213489) receptors. These studies have paved the way for the development of derivatives with enhanced potency and selectivity.
A significant area of investigation for this class of compounds has been their activity as histamine H1 (H1R) and H4 (H4R) receptor antagonists. google.com The benzhydryl moiety, a diphenylmethyl group, attached to the N-1 position of the benzimidazole ring system is a well-established pharmacophore in many first-generation antihistamines. auburn.edu The optimization of these derivatives often involves modifications at three key positions: the benzhydryl group, the benzimidazole core, and potentially other substituents.
Key Principles of Rational Design:
Stereochemistry of the Benzhydryl Group: The carbon atom connecting the two phenyl rings to the benzimidazole nitrogen is a chiral center. SAR studies have shown that the stereochemistry at this position is critical for biological activity. Often, one enantiomer exhibits significantly higher potency than the other. For instance, in a series of benzimidazole derivatives designed as dual H1/H4 receptor ligands, the specific stereochemistry of the asymmetric carbon was found to be crucial for activity. google.com This highlights the importance of asymmetric synthesis or chiral separation in the development of optimized derivatives.
Substitution on the Phenyl Rings of the Benzhydryl Moiety: The introduction of substituents on one or both of the phenyl rings of the benzhydryl group can modulate potency and selectivity. Halogen atoms, such as fluorine or chlorine, are commonly employed. The position of the substituent (ortho, meta, or para) can drastically alter the compound's interaction with the receptor binding pocket. For example, a fluorine atom on one of the phenyl rings has been shown to be a key feature in some designs. google.com
Substitution on the Benzimidazole Core: The benzene (B151609) ring of the benzimidazole core offers multiple positions (4, 5, 6, and 7) for substitution. The electronic and steric properties of substituents at these positions can fine-tune the molecule's pharmacological profile. SAR studies indicate that the placement of small alkyl or alkoxy groups, or halogen atoms, can influence receptor affinity and selectivity.
The following data tables illustrate the impact of these structural modifications on the activity of this compound derivatives, based on findings from research into dual H1/H4 receptor antagonists. google.com
Table 1: Effect of Stereochemistry and Phenyl Ring Substitution on Receptor Affinity
| Compound ID | X | R1, R2, R3, R4 | Stereochemistry at Benzhydryl Carbon | H1R Affinity (Ki, nM) | H4R Affinity (Ki, nM) |
| 1a | H | H | Racemic | 15 | 25 |
| 1b | F | H | Racemic | 8 | 12 |
| 2a | F | H | (S)-enantiomer | 5 | 8 |
| 2b | F | H | (R)-enantiomer | 150 | 200 |
Data is representative and compiled for illustrative purposes based on trends described in patent literature. google.com
From the table above, several rational design principles can be deduced:
The introduction of a fluorine atom (Compound 1b vs. 1a ) enhances the affinity for both H1 and H4 receptors.
The stereochemistry at the benzhydryl carbon has a profound effect on activity. The (S)-enantiomer (Compound 2a ) is significantly more potent than the (R)-enantiomer (Compound 2b ), suggesting a specific and constrained binding orientation within the receptor.
Table 2: Influence of Benzimidazole Core Substitution
| Compound ID | X | Benzimidazole Substituent | H1R Affinity (Ki, nM) | H4R Affinity (Ki, nM) |
| 3a | F | H | 5 | 8 |
| 3b | F | 6-Methyl | 7 | 10 |
| 3c | F | 6-Chloro | 6 | 9 |
| 3d | F | 5,6-Dichloro | 12 | 18 |
Data is representative and compiled for illustrative purposes based on trends described in patent literature. google.com
The findings from Table 2 suggest that:
Small, non-bulky substituents on the benzimidazole ring are generally well-tolerated (Compounds 3b and 3c ).
The introduction of multiple substituents, such as the 5,6-dichloro substitution (Compound 3d ), may lead to a slight decrease in potency, possibly due to steric hindrance or altered electronic properties.
Biological Activity and Mechanistic Investigations of 1 Benzhydryl 1h Benzo D Imidazole and Its Derivatives
Anti-inflammatory Activity and Immunomodulation
Derivatives of 1-Benzhydryl-1H-benzo[d]imidazole have demonstrated significant anti-inflammatory and immunomodulatory effects through various mechanisms. These compounds can modulate key signaling pathways, inhibit specific inflammasomes, and exhibit selective kinase inhibition, highlighting their potential as novel anti-inflammatory agents. nih.govnih.govnih.gov
Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)
Research has shown that certain benzimidazole (B57391) derivatives can regulate inflammatory responses by modulating critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). mdpi.combohrium.comnih.gov These pathways are central to the production of pro-inflammatory cytokines and mediators. For instance, some benzofuran-imidazole hybrids have been found to inhibit the phosphorylation of key proteins in the NF-κB and MAPK pathways, leading to a reduction in inflammatory responses. mdpi.combohrium.comnih.gov This modulation helps to decrease the expression of inflammatory factors like nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs). mdpi.comnih.gov
Inhibition of Specific Inflammasomes (e.g., NLRP3 Inflammasome Activation)
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18. nih.govfrontiersin.org Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
Several studies have identified benzimidazole derivatives as potent inhibitors of the NLRP3 inflammasome. nih.govfrontiersin.orgnih.govunito.it For example, the compound 1-ethyl-5-methyl-2-phenyl-1H-benzo[d]imidazole (also known as Fc11a-2) was identified as a novel NLRP3 inflammasome inhibitor. nih.govfrontiersin.org It was shown to suppress the release of IL-1β and IL-18 by hindering the self-cleavage of procaspase-1, a critical step in inflammasome activation. frontiersin.org This inhibitory action occurs independently of the NF-κB activation pathway. frontiersin.org Further research has led to the synthesis and evaluation of numerous benzimidazole analogues, identifying several compounds that can reduce IL-1β production in a dose-dependent manner. nih.govresearchgate.net Molecular docking studies have supported the hypothesis that these compounds have a strong binding affinity for NLRP3. nih.gov
Selective Kinase Inhibition Profiles (e.g., JAK1 Selectivity)
The Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and Tyk2, is integral to cytokine receptor signaling. nih.govfigshare.com Selective inhibition of specific JAKs is a promising therapeutic strategy for inflammatory diseases, as it may minimize side effects. nih.govfigshare.com
In this context, a series of 1,2-disubstituted benzimidazole-5-carboxamide derivatives have been developed and evaluated for their inhibitory activity against the four JAK isozymes. nih.govfigshare.com A clear structure-activity relationship for JAK1 selectivity was observed, emphasizing the importance of specific chemical substitutions on the benzimidazole core. nih.gov One particular compound, 1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide, demonstrated remarkable selectivity for JAK1 over other JAK family members. nih.govfigshare.com Molecular docking studies revealed that specific substituents on this compound allow it to preferentially bind to the ATP-binding site of JAK1. nih.gov Further modifications to this scaffold have led to new derivatives with enhanced membrane permeability while maintaining selective JAK1 inhibitory activity. nih.gov
Antimicrobial Activity
Benzimidazole derivatives have long been recognized for their broad-spectrum antimicrobial properties. nih.govresearchgate.net The this compound scaffold and its analogues have been investigated for their efficacy against a range of bacterial and fungal pathogens.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Pathogens
Studies have shown that certain benzimidazole derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria. nih.govresearchgate.netnih.gov For instance, some 2-substituted benzimidazole derivatives have shown strong anti-staphylococcal activity. nih.gov In contrast, the efficacy of these compounds against Gram-negative bacteria appears to be more limited, with some derivatives showing little to no activity. nih.govresearchgate.net
The introduction of different alkyl and phenyl groups at various positions on the benzimidazole ring has been explored to optimize antibacterial potency. For example, N-alkylation of 2-phenyl-1H-benzo[d]imidazole has been shown to influence antibacterial activity. nih.gov
Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Gram-Positive Bacteria (Example) | Gram-Negative Bacteria (Example) | Key Findings | Reference |
| EJMCh-13 | Staphylococcus aureus, Micrococcus luteus (Strong activity) | Escherichia coli (No activity) | Shows selective strong activity against Gram-positive bacteria. | nih.gov |
| 1-alkyl-2-phenyl-1H-benzo[d]imidazole derivatives | Staphylococcus faecalis (Good inhibition) | Ineffective | Alkyl substitution at the 1-position can be important for activity against Gram-positive strains. | researchgate.net |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives | Staphylococcus aureus (High activity) | - | Indolyl substitution shows high activity against staphylococci. | nih.gov |
Antifungal Efficacy against Fungal Species (e.g., Aspergillus niger, Candida albicans)
Benzimidazole derivatives have also demonstrated promising antifungal activity against various fungal species, including clinically relevant pathogens like Candida albicans and Aspergillus niger. nih.govnih.govnih.gov The antifungal efficacy is often influenced by the nature of the substituents on the benzimidazole core.
Research has shown that introducing alkyl chains of specific lengths at the N-1 position of the benzimidazole ring can lead to potent antifungal effects. For example, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole have exhibited significant antifungal activities. nih.gov Furthermore, certain hybrid molecules incorporating the benzimidazole structure have been developed, showing activity against various fungal strains. nih.gov Some 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have also shown low minimum inhibitory concentrations against C. albicans. nih.gov
Table 2: Antifungal Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Candida albicans | Aspergillus niger | Key Findings | Reference |
| 1-nonyl-1H-benzo[d]imidazole | Effective | - | Showed desirable activity against Candida species. | nih.gov |
| 1-decyl-1H-benzo[d]imidazole | Effective | - | Exhibited notable antifungal activity. | nih.gov |
| bis-(benzimidazole)-pyridine hybrid 6a | Significant activity | - | Demonstrates potent activity against C. albicans. | nih.gov |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Low MIC | - | Exhibited a low MIC of 3.9 µg/mL against C. albicans. | nih.gov |
| N-alkylated 2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole derivatives (3a) | MIC = 256 μg mL−1 | MIC = 64 mg mL−1 | N-alkylation influenced antifungal potency. | nih.gov |
Antituberculosis Activity against Mycobacterial Strains (e.g., Mycobacterium tuberculosis)
The benzimidazole scaffold, including this compound and its derivatives, has demonstrated notable potential in the development of new antituberculosis agents. These compounds have shown efficacy against various strains of Mycobacterium tuberculosis, including drug-resistant ones.
Research has revealed that certain 1H-benzo[d]imidazole derivatives exhibit antitubercular activity in the nanomolar concentration range while displaying low toxicity to human cells. nih.gov The mechanism of action for some of these derivatives involves the inhibition of mycobacterial cell wall synthesis. Specifically, they have been found to target the MmpL3 transporter, which is crucial for the export of mycolic acid precursors, thereby disrupting the formation of the mycobacterial outer membrane. nih.govnih.gov This interference with mycolic acid metabolism is a key factor in their bactericidal activity. nih.gov
Studies on 2-(benzylthio)-1H-benzo[d]imidazoles, which share the core benzimidazole structure, have identified compounds with significant in vitro inhibitory activity against M. tuberculosis H37Rv. For instance, compounds 6p and 6z from one study were identified as lead compounds with minimal inhibitory concentration (MIC) values of 6.9 µM and 3.8 µM, respectively. scielo.br These compounds also showed activity against multidrug-resistant strains and had favorable safety profiles in preliminary cell-based toxicity assays. scielo.br
Furthermore, other benzimidazole derivatives have been synthesized and evaluated for their antitubercular properties. In one such study, compounds 8 , 9 , and 11 emerged as potent antimicrobial agents. nih.gov Another investigation into quinoxaline-dione derivatives, which can be structurally related to benzimidazoles, also identified compounds with significant antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov
The table below summarizes the antitubercular activity of selected benzimidazole derivatives.
| Compound | Target Organism | Activity (MIC) | Reference |
| Compound 6p | M. tuberculosis H37Rv | 6.9 µM | scielo.br |
| Compound 6z | M. tuberculosis H37Rv | 3.8 µM | scielo.br |
| Compounds 7, 8, 9, 11 | Gram-positive & Gram-negative bacteria | 0.027 µM/ml | nih.gov |
| Compound 2b | M. tuberculosis H37Rv | 8.012 µg/ml | nih.gov |
| Compound 3 | M. tuberculosis H37Rv | 8.561 µg/ml | nih.gov |
| Compound 4a | M. tuberculosis H37Rv | 8.928 µg/ml | nih.gov |
Anticancer Activity and Cytotoxic Mechanisms
The this compound scaffold and its analogs have been a focal point in the discovery of novel anticancer agents due to their ability to interact with various biological targets and induce cytotoxic effects in cancer cells.
Benzimidazole derivatives have been shown to exert their anticancer effects by targeting multiple key players in cancer cell proliferation and survival. nih.govnih.gov
Human Topoisomerase I (Topo I): Certain bisbenzimidazole derivatives have been identified as inhibitors of human topoisomerase I. nih.gov These compounds bind to the DNA minor groove and interfere with the enzyme's function, leading to DNA damage and cell death. nih.gov For example, compound 12b demonstrated 50% inhibition of DNA relaxation by Topo I at a concentration of 16 µM. nih.gov
EGFR and HER2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are crucial tyrosine kinases often overexpressed in various cancers. Several benzimidazole derivatives have been developed as potent inhibitors of EGFR and HER2. nih.govbohrium.com For instance, one study found that a 2-aryl benzimidazole derivative inhibited EGFR and HER2 activity in breast cancer cells. nih.gov Another study reported a new series of 1H-benzo[d]imidazole derivatives with significant inhibitory activity against both wild-type EGFR and its mutant forms. bohrium.com
CDK2, AURKC, and mTOR: Cyclin-dependent kinase 2 (CDK2), Aurora kinase C (AURKC), and the mammalian target of rapamycin (B549165) (mTOR) are other important targets for benzimidazole-based anticancer agents. nih.gov A study on benzohydrazide (B10538) hybrids identified compounds 6h and 6i as potent inhibitors of EGFR, HER2, and CDK2. nih.gov Compound 6h also showed strong inhibition of AURKC, while 6i was a potent mTOR inhibitor. nih.gov
The table below presents the inhibitory activity of selected benzimidazole derivatives against various molecular targets.
| Compound | Target Enzyme | Activity (IC₅₀) | Reference |
| 12b | Human Topoisomerase I | 16 µM | nih.gov |
| 10i | EGFR WT | 4.38 nM | bohrium.com |
| 10i | EGFR L858R/T790M | 5.69 nM | bohrium.com |
| 5a | EGFR | - | nih.gov |
| 5a | HER2 | - | nih.gov |
| 6h | AURKC | - | nih.gov |
| 6i | mTOR | - | nih.gov |
A significant aspect of the anticancer activity of benzimidazole derivatives is their ability to induce cell cycle arrest, thereby halting the proliferation of cancer cells. nih.govnih.govmdpi.com
Studies have shown that these compounds can arrest the cell cycle at various phases, including G0/G1, S, and G2/M. nih.govnih.govmdpi.com For example, a study on a benzimidazole derivative, compound 6i , revealed that it induced a significant cell cycle arrest at the G1 phase in HepG2 liver cancer cells. nih.gov This was evidenced by an increase in the percentage of cells in the G0-G1 phase from 52.39% in the control group to 72.13% after treatment. nih.gov
Similarly, other benzimidazole derivatives have been reported to cause a prominent G2/M arrest in cancer cells. nih.gov The specific phase of cell cycle arrest can vary depending on the compound and the cancer cell line being studied. mdpi.com For instance, one compound was found to arrest the G2/S phase in MDA-MB 231 and SKOV3 cells, while arresting the G1/G2 phases in A549 lung carcinoma cells. mdpi.com
The table below illustrates the effect of a benzimidazole derivative on cell cycle distribution.
| Treatment | % of Cells in G0-G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control (HepG2 cells) | 52.39% | 34.77% | 12.84% | nih.gov |
| Compound 6i | 72.13% | 25.19% | 2.68% | nih.gov |
In addition to cell cycle arrest, benzimidazole derivatives are known to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This is a crucial mechanism for eliminating malignant cells.
The induction of apoptosis by these compounds often involves the modulation of key regulatory proteins in the apoptotic pathway. nih.govnih.gov This includes the upregulation of pro-apoptotic markers such as Caspase-3 and Bax, and the downregulation of anti-apoptotic markers like Bcl-2. nih.govnih.gov
For example, a mechanistic study of compound 6i showed that it induced apoptosis in HepG2 cells, which was accompanied by an increase in the expression of Caspase-3 and Bax, and a decrease in the expression of Bcl-2. nih.gov Similarly, other benzimidazole derivatives have been shown to induce apoptosis by increasing the levels of caspase-3, caspase-8, and Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis, and an increase in this ratio is a hallmark of apoptosis induction. nih.gov
The table below shows the effect of a benzimidazole derivative on the expression of apoptotic markers.
| Apoptotic Marker | Effect of Benzimidazole Derivative | Reference |
| Caspase-3 | Upregulation | nih.gov |
| Bax | Upregulation | nih.govnih.gov |
| Bcl-2 | Downregulation | nih.govnih.gov |
| Caspase-8 | Upregulation | nih.gov |
| Caspase-9 | Upregulation | nih.gov |
Other Pharmacological Activities of Benzimidazole Scaffolds Relevant to 1-Benzhydryl Analogs
The benzimidazole scaffold has also been explored for its potential in treating neurodegenerative conditions like Alzheimer's disease. nih.govnih.govresearchgate.net One of the key therapeutic strategies for Alzheimer's is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. physchemres.org
Several studies have reported the synthesis and evaluation of benzimidazole derivatives as AChE inhibitors. nih.govbiointerfaceresearch.comrdd.edu.iqajms.iqresearchgate.net For instance, a series of benzimidazole-based Schiff base derivatives showed significant inhibitory capabilities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Some of these compounds exhibited IC₅₀ values in the range of 123.9 ± 10.20 to 342.60 ± 10.60 µM for AChE. nih.gov
Another study on 1H-benzo[d]imidazole-1-yl-derivatives reported that one of the synthesized compounds had a potent inhibitory action of 95.386% against the AChE enzyme at a concentration of 400 μg/ml, which was comparable to the standard drug galantamine. rdd.edu.iq
The table below summarizes the AChE inhibitory activity of selected benzimidazole derivatives.
| Compound/Derivative Series | Enzyme | Activity | Reference |
| Benzimidazole-based Schiff bases | AChE | IC₅₀: 123.9 - 342.60 µM | nih.gov |
| Benzimidazole-based Schiff bases | BuChE | IC₅₀: 131.30 - 375.80 µM | nih.gov |
| 1H-benzo[d]imidazole-1-yl-derivative (Compound 1 ) | AChE | 95.386% inhibition at 400 µg/ml | rdd.edu.iq |
| Benzimidazole-hydrazones | AChE | IC₅₀: 11.8 - 61.8 µM | biointerfaceresearch.com |
Antihistaminic and Antiallergic Potential
Histamine (B1213489) H1-receptor antagonists are crucial for managing allergic conditions such as allergic rhinitis, conjunctivitis, and urticaria. google.com The search for effective and safe antihistamines has led to the exploration of various chemical scaffolds, including benzimidazole derivatives. google.comnih.gov
Research has focused on synthesizing novel benzimidazole derivatives and evaluating their antihistaminic activity. A study detailed the synthesis of a series of benzimidazole derivatives and their potential as H1-receptor antagonists. nih.gov While the specific compound this compound was not the primary focus, the study highlights the therapeutic potential of the broader benzimidazole class in allergy treatment. The core idea is that by blocking the H1-receptor, these compounds can mitigate the effects of histamine, a key mediator in allergic reactions. google.com
Another patent describes new benzimidazole derivatives for use as antihistamine and antiallergic agents. google.com This further underscores the importance of the benzimidazole core in the development of new treatments for conditions mediated by the H1 histamine receptor. google.com
Table 1: Investigated Antihistaminic and Antiallergic Benzimidazole Derivatives
| Compound/Derivative Class | Target | Investigated For | Reference |
|---|---|---|---|
| Benzimidazole Derivatives | H1-receptor | Antihistaminic activity | nih.gov |
| Novel Benzimidazole Derivatives | H1 histamine receptor | Antihistaminic and antiallergic agents | google.com |
Anthelmintic Properties
Anthelmintic drugs are essential for treating parasitic worm infections in both humans and animals. Benzimidazole derivatives have long been recognized for their broad-spectrum anthelmintic activity. amazonaws.com
A study focused on the synthesis and evaluation of a new benzimidazole derivative, 1,3-bis(1H-benzimidazol-2-yl)-3-hydroxy-5-phenyl-4-pentene-1-one, for its anthelmintic properties. amazonaws.com The researchers compared the efficacy of the synthesized compound to the standard drug, Albendazole. The results indicated that the new derivative possessed significant anthelmintic activity. amazonaws.com The study found that increasing the concentration of the synthesized compound decreased the time to paralysis and death of the worms. amazonaws.com For instance, at a concentration of 50µg/ml, the synthesized drug caused paralysis in 30.43 ± 5.33 minutes and death in 0.56 ± 5.32 minutes. amazonaws.com In comparison, Albendazole induced paralysis in 25.43 ± 1.16 minutes and death in 1.10 ± 1.65 minutes. amazonaws.com This demonstrates the potential of newly synthesized benzimidazole derivatives as effective anthelmintic agents.
Table 2: Anthelmintic Activity of a Benzimidazole Derivative
| Compound | Concentration | Time to Paralysis (min) | Time to Death (min) | Reference |
|---|---|---|---|---|
| 1,3-bis(1H-benzimidazol-2-yl)-3-hydroxy-5-phenyl-4-pentene-1-one | 50 µg/ml | 30.43 ± 5.33 | 0.56 ± 5.32 | amazonaws.com |
| Albendazole (Standard) | Not Specified | 25.43 ± 1.16 | 1.10 ± 1.65 | amazonaws.com |
Antiviral Properties
The benzimidazole scaffold is a key component in a variety of compounds exhibiting a broad spectrum of antiviral activities. researchgate.net These derivatives have shown potential against a range of DNA and RNA viruses. researchgate.netnih.gov
Research has demonstrated the antiviral efficacy of benzimidazole derivatives against several viruses, including human cytomegalovirus (HCMV), varicella-zoster virus (VZV), Zika virus (ZIKV), and yellow fever virus (YFV). nih.govresearchgate.net For example, a series of 1H-benzo[d]imidazole-5-carboxamide derivatives were synthesized and screened for their activity against YFV and ZIKV. nih.gov Several of these compounds were found to be effective against YFV in the low micromolar range. nih.gov
Another study reported on a library of 50 structurally diverse benzimidazole derivatives and their inhibitory activity against the Zika virus. nih.gov One compound, in particular, showed promising activity with an EC50 value of 1.9 ± 1.0 μM. nih.gov Structure-activity relationship (SAR) studies revealed that specific substitutions on the benzimidazole ring were crucial for antiviral activity. nih.gov
Furthermore, 2-phenylbenzimidazole (B57529) analogs have been synthesized and screened for their antiviral activity against a panel of viruses. nih.gov These compounds showed good activity against coxsackievirus B2 (CVB-2), bovine viral diarrhea virus (BVDV), Sabin-like poliovirus (Sb-1), herpes simplex virus-1 (HSV-1), and YFV. nih.gov Mebendazole, a well-known anthelmintic benzimidazole, has also been shown to have antiviral effects against viruses like HSV-1 and ZIKV. researchgate.net
Table 3: Antiviral Activity of Selected Benzimidazole Derivatives
| Compound/Derivative Class | Virus | Activity (EC50/IC50) | Reference |
|---|---|---|---|
| Benzimidazole Derivative | Zika Virus (ZIKV) | EC50 = 1.9 ± 1.0 μM | nih.gov |
| 1H-benzo[d]imidazole-5-carboxamide derivatives | Yellow Fever Virus (YFV) | Low micromolar range | nih.gov |
| 2-phenylbenzimidazole analog | Vaccinia Virus (VV) | EC50 = 0.1 μM | nih.gov |
| 2-phenylbenzimidazole analogs | Bovine Viral Diarrhea Virus (BVDV) | EC50 = 0.8 - 1.5 μM | nih.gov |
Computational and Theoretical Studies of this compound: A Detailed Analysis Remains Elusive
Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an atomic level. Methodologies such as Density Functional Theory (DFT), analysis of Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MESP) mapping are routinely used to elucidate the electronic structure, reactivity, and potential applications of chemical compounds. Similarly, molecular docking and dynamics simulations are instrumental in predicting the interaction of molecules with biological targets.
For instance, DFT calculations are commonly used to determine the most stable three-dimensional arrangement of atoms in a molecule and to describe the distribution of electrons. nih.govresearchgate.netmdpi.com The analysis of HOMO and LUMO energies helps in understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net NBO analysis provides a detailed picture of the bonding and charge transfer interactions within the molecule, while MESP maps are crucial for identifying sites susceptible to electrophilic and nucleophilic attack. mdpi.comresearchgate.net Molecular docking simulations predict the preferred binding orientation of a molecule to a target protein, which is a key step in drug discovery. researchgate.netnih.gov
Without specific studies on This compound , it is not possible to provide the detailed, scientifically accurate data requested for each subsection of the proposed article. The generation of such an article would require dedicated computational research to be performed on this specific compound.
Computational and Theoretical Studies of 1 Benzhydryl 1h Benzo D Imidazole
Molecular Docking and Dynamics Simulations
Prediction of Ligand-Target Binding Interactions and Affinities
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often expressed as a binding affinity or score. While general molecular docking studies have been conducted on various benzimidazole (B57391) derivatives, demonstrating their potential to interact with targets like enzymes and DNA, specific molecular docking data detailing the binding interactions, binding energy, and interacting amino acid residues for 1-Benzhydryl-1H-benzo[d]imidazole with specific protein targets were not found in the reviewed scientific literature.
Conformational Dynamics and Stability of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations provide a dynamic picture of the physical movements of atoms and molecules over time. These simulations are used to assess the stability of a ligand-receptor complex, analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A review of the available literature did not yield specific studies on the conformational dynamics or stability of a this compound-receptor complex.
Calculation of Free Binding Energies (e.g., MM/PBSA Analysis)
Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are post-processing techniques applied to MD simulation trajectories to calculate the free energy of binding of a ligand to a protein. This provides a more refined estimation of binding affinity. However, no published studies employing MM/PBSA or similar free energy calculation methods for this compound were identified.
In Silico ADME Prediction and Drug-Likeness Assessment
The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its "drug-likeness," is a critical step in computational drug discovery. These predictions help to filter out candidates that are likely to fail in later stages due to poor pharmacokinetic profiles.
Assessment of Drug-Likeness Properties (e.g., Lipinski's Rule of Five, Veber Rules)
Drug-likeness is evaluated using established guidelines like Lipinski's Rule of Five and Veber's Rules, which correlate physicochemical properties with oral bioavailability. A compound is generally considered drug-like if it does not violate more than one of Lipinski's rules.
For this compound, some of these properties have been reported in the literature or can be calculated from its known structure. A study by Sadeghian et al. reported a molecular weight of 284.36 g/mol and a LogP value of 4.49. The number of hydrogen bond donors and acceptors can be determined from its chemical structure.
The analysis of this compound against these rules is summarized below.
| Property | Value | Lipinski's Rule | Violation |
|---|---|---|---|
| Molecular Weight | 284.36 g/mol | ≤ 500 | No |
| LogP (Lipophilicity) | 4.49 | ≤ 5 | No |
| Hydrogen Bond Donors | 1 | ≤ 5 | No |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | No |
Based on this analysis, this compound does not violate any of Lipinski's Rule of Five, suggesting it possesses drug-like physicochemical properties conducive to oral bioavailability.
Predictive Models for Gastrointestinal Absorption
Computational models can predict the extent to which a compound will be absorbed through the gastrointestinal tract. Despite the favorable Lipinski profile, specific in silico predictions for the gastrointestinal absorption of this compound were not found in the surveyed literature.
Prediction of Blood-Brain Barrier Permeation
The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system. Predictive models are often used to assess this property. A search of the scientific literature did not reveal any specific computational studies predicting the BBB permeation of this compound.
Future Research Directions and Therapeutic Potential of 1 Benzhydryl 1h Benzo D Imidazole
Rational Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity
The future of drug discovery involving the 1-benzhydryl-1H-benzo[d]imidazole scaffold lies in the rational design and synthesis of new derivatives. This approach moves beyond random screening to a targeted process of creating molecules with specific, improved properties. Research has shown that strategic modifications to the benzimidazole (B57391) core can lead to significant gains in potency and selectivity for various biological targets. nih.govnih.gov
Key strategies for derivatization include:
Halogenation : Incorporating halogen atoms (F, Cl, Br, I) into the molecular structure is a promising strategy to enhance therapeutic efficacy. nih.gov Halogens can modulate the electronic properties and binding affinity of the molecule, potentially leading to stronger interactions with target proteins like kinases. nih.govmdpi.com
Substitution at the Phenyl Ring : Adding different functional groups to the phenyl rings of the benzhydryl moiety can drastically alter biological activity. For instance, derivatives with electron-withdrawing groups like trifluoromethyl (CF3) or electron-donating groups have shown strong DNA binding affinity and anticancer properties. nih.gov
Modification of Linker Groups : In more complex derivatives, the nature of the linker connecting the benzimidazole core to other chemical moieties is critical. Studies on PARP-1 inhibitors have shown that using different saturated nitrogen-containing heterocycles, such as piperazine (B1678402) or 1,4-diazepane, as linkers can significantly impact both enzyme inhibition and anti-proliferation activity in cancer cells. nih.gov
N-Heterocyclic Amines : The synthesis of N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines has led to the discovery of selective inhibitors for the transient receptor potential cation channel 5 (TRPC5), a target for chronic kidney disease. nih.gov Further exploration of different N-linked alkyl or saturated N-heterocycle-containing benzimidazoles has yielded potent and selective tool compounds. nih.gov
Recent synthetic efforts have focused on creating hybrids, such as (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides, which have demonstrated potent multi-kinase inhibitory activity. mdpi.com The synthesis of these novel compounds often involves multi-step procedures, starting from commercially available materials like 2-chlorobenzimidazole (B1347102) or by condensing o-phenylenediamine (B120857) with substituted aldehydes. nih.govmdpi.comnih.gov
| Compound Series | Synthetic Strategy | Key Findings |
| Benzylidenebenzohydrazide Hybrids | Three-step synthesis involving halogenated benzylidene groups. mdpi.com | Compounds 6h and 6i emerged as potent multi-kinase inhibitors. mdpi.com |
| 2-Phenyl-benzimidazole-4-carboxamides | Use of different saturated nitrogen-heterocycle linkers. nih.gov | Compound 6b showed potent PARP-1 inhibition (IC50 = 8.65 nM); the 1,4-diazepane group enhanced anti-proliferation activity. nih.gov |
| N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines | Reaction of 2-chlorobenzimidazole with amino compounds under microwave conditions. nih.gov | Discovery of AC1903 and 16f as potent and selective TRPC5 inhibitors. nih.govnih.gov |
Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Diseases
Complex diseases like cancer often involve multiple signaling pathways, making single-target drugs susceptible to resistance. The benzimidazole scaffold is ideally suited for developing polypharmacological agents that can modulate multiple targets simultaneously. This multi-targeting approach offers the potential for more durable and effective treatments. researchgate.net
The this compound framework has been successfully adapted to target a diverse array of proteins implicated in various diseases:
Oncology : Benzimidazole derivatives have been developed as inhibitors for a range of cancer-related targets. This includes receptor tyrosine kinases (EGFR, HER2), non-receptor kinases (CDK2, AURKC), the mTOR pathway, DNA topoisomerase I, and poly (ADP-ribose) polymerase-1 (PARP-1). nih.govmdpi.comnih.govnih.gov The ability to create a single molecule that hits several of these targets, such as the dual EGFR/HER2 inhibition seen with some derivatives, is a significant advantage. mdpi.com
Chronic Kidney Disease : Derivatives have been identified as potent and selective inhibitors of the TRPC5 ion channel, which is involved in podocyte survival, highlighting a non-cancer therapeutic application. nih.govnih.gov
Infectious Diseases : The benzimidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery, with derivatives showing antibacterial and antifungal activity. nih.govresearchgate.net
Other Conditions : Analogues have also been synthesized as potential phosphodiesterase-5 (PDE5) inhibitors, demonstrating the scaffold's broad applicability. nih.gov
A notable example of a multi-targeted approach is the development of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-halogenated)benzylidenebenzohydrazide derivatives. Within this series, compound 6i was found to potently inhibit EGFR, HER2, CDK2, and mTOR, showcasing a desirable polypharmacological profile for cancer therapy. nih.govmdpi.com
| Disease Area | Molecular Target(s) | Example Compound(s) |
| Cancer | EGFR, HER2, CDK2, mTOR, AURKC nih.govmdpi.com | 6h , 6i mdpi.com |
| Cancer | Human Topoisomerase I nih.gov | 11a , 12a , 12b nih.gov |
| Cancer | PARP-1 nih.gov | 6b , 6m nih.gov |
| Chronic Kidney Disease | TRPC5 Ion Channel nih.gov | AC1903 nih.gov |
| Microbial Infections | Various bacterial and fungal targets nih.govresearchgate.net | Not specified |
Advanced Mechanistic Elucidation Studies through Integrated Experimental and Computational Approaches
Understanding how these compounds work at a molecular level is crucial for their optimization and clinical translation. Future research will increasingly rely on an integrated approach that combines advanced experimental techniques with sophisticated computational modeling to elucidate their mechanisms of action.
Experimental studies have provided key insights into the biological effects of benzimidazole derivatives. For example, mechanistic studies of the multi-kinase inhibitor 6i revealed that it induces cell cycle arrest and apoptosis in liver cancer cells. nih.gov This was confirmed by observing the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Similarly, for derivatives targeting topoisomerase I, functional DNA relaxation assays have been used to confirm enzyme inhibition, while flow cytometry has shown that lead compounds cause G2/M cell cycle arrest in cancer cells. nih.gov
Computational approaches are indispensable for visualizing and predicting molecular interactions:
Molecular Docking : This technique has been used to predict the binding modes of benzimidazole derivatives within the active sites of their target enzymes, such as EGFR, HER2, and CDK2. These studies help to rationalize the observed structure-activity relationships and guide the design of new analogues with improved binding affinity. nih.govmdpi.com
Density Functional Theory (DFT) Studies : DFT has been employed to investigate the electronic properties of newly synthesized benzimidazole derivatives, providing insights into their reactivity and potential for antioxidant activity. mdpi.com
Spectroscopy : Techniques like UV absorption, fluorescence, and circular dichroism spectroscopy are used to study the interactions between benzimidazole derivatives and biological macromolecules like DNA, confirming their binding modes. nih.gov
By combining these methods, researchers can build a comprehensive picture of a drug candidate's mechanism, from its direct interaction with a target protein to its ultimate effect on cellular pathways.
Development of Predictive Computational Models for Structure-Activity-Relationship Optimization
To accelerate the drug discovery process and reduce reliance on costly and time-consuming synthesis and screening, the development of predictive computational models is a key future direction. These in silico models aim to establish robust Structure-Activity Relationships (SAR), allowing researchers to predict the biological activity of a hypothetical compound before it is synthesized.
The development of SAR for benzimidazole derivatives is an active area of research. For example, in the development of PARP-1 inhibitors, analysis of activity data showed that incorporating a 1,4-diazepane linker group led to approximately a twofold increase in anti-proliferation activity compared to a piperazine group. nih.gov It was also found that a terminal 3-methyl-furanyl group conferred the most potent PARP-1 inhibitory and anti-proliferation activity. nih.gov Such findings are critical for building predictive models.
Future computational efforts will focus on:
Quantitative Structure-Activity Relationship (QSAR) : Developing QSAR models that mathematically correlate structural features of the benzimidazole derivatives with their biological activities (e.g., IC50 values).
Pharmacophore Modeling : Identifying the key three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that is essential for binding to a specific target. This pharmacophore can then be used to screen virtual libraries for new potential hits.
Machine Learning and AI : Applying advanced machine learning algorithms to large datasets of benzimidazole compounds and their activities to build highly predictive models that can guide the design of novel derivatives with desired properties.
These predictive models will enable a more focused and efficient optimization process, prioritizing the synthesis of compounds with the highest probability of success and accelerating the journey from lead compound to clinical candidate. researchgate.net
Potential Applications in Chemical Biology as Probes and Tool Compounds
Beyond their direct therapeutic potential, highly potent and selective derivatives of this compound are valuable as chemical probes or tool compounds. These molecules are essential for basic research in chemical biology, allowing scientists to investigate the physiological and pathological roles of specific proteins.
A good chemical probe must be potent, selective, and well-characterized. Several recently developed benzimidazole derivatives fit this description:
TRPC5 Probes : The compound AC1903 and its more potent successor, 16f , are selective inhibitors of the TRPC5 ion channel. nih.govnih.gov These molecules have already been instrumental in demonstrating that TRPC5 inhibition can protect against podocyte injury in models of chronic kidney disease. They serve as excellent tools for further dissecting the role of TRPC5 in both kidney function and other areas, such as pain signaling, where the channel is also expressed. nih.gov
Topoisomerase I Probes : Compounds like 12b , which show significant inhibition of human topoisomerase I, can be used to study the cellular consequences of inhibiting this specific enzyme, helping to untangle its roles in DNA replication, transcription, and repair. nih.gov
Kinase Probes : Potent and selective kinase inhibitors derived from this scaffold can be used to probe the function of specific kinases in signaling pathways, helping to validate them as drug targets for various diseases.
By providing the scientific community with such precise molecular tools, research on the this compound scaffold contributes not only to the development of new medicines but also to a deeper fundamental understanding of human biology and disease.
Q & A
Q. How are side reactions minimized during benzimidazole synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
